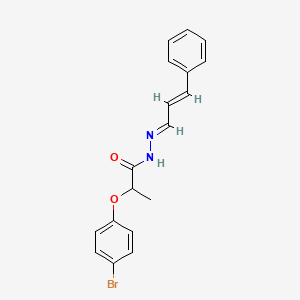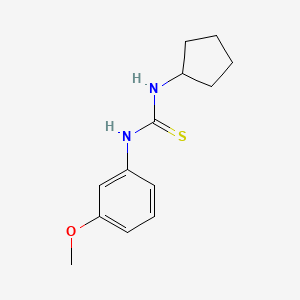
2-(4-bromophenoxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have certain biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide is not fully understood. However, it has been suggested that the compound may act through the inhibition of certain enzymes or proteins involved in inflammation or cancer development.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromophenoxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide has anti-inflammatory and antioxidant effects. It has also been found to induce apoptosis (programmed cell death) in certain cancer cells. These effects make it a promising candidate for further research in these areas.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromophenoxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide in lab experiments is its potential biological activities. However, there are also limitations to using this compound. One limitation is its potential toxicity, which may require careful handling and disposal. Another limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on 2-(4-bromophenoxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide. One direction is to further investigate its anti-inflammatory and antioxidant properties, as these may have implications for the treatment of various diseases. Another direction is to explore its potential as an anticancer agent, particularly in combination with other drugs or therapies. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-(4-bromophenoxy)-N'-(3-phenyl-2-propen-1-ylidene)propanohydrazide involves the reaction of 4-bromophenol and 3-phenylacryloyl hydrazide in the presence of a catalyst. This reaction results in the formation of the desired compound. The purity and yield of the compound can be improved through further purification techniques such as recrystallization or column chromatography.
Scientific Research Applications
This compound has been studied for its potential applications in scientific research. It has been found to have certain biological activities such as anti-inflammatory, antioxidant, and anticancer properties. This makes it a promising candidate for further research in these areas.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-14(23-17-11-9-16(19)10-12-17)18(22)21-20-13-5-8-15-6-3-2-4-7-15/h2-14H,1H3,(H,21,22)/b8-5+,20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCUXSWAYQTTLL-IYYWNBDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC=CC1=CC=CC=C1)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C=C/C1=CC=CC=C1)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N'-[(E,2E)-3-phenyl-2-propenylidene]propanohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5731711.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5731720.png)

![1-[(benzylamino)thio]-2-nitrobenzene](/img/structure/B5731740.png)
![isopropyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5731762.png)
![4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B5731769.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5731780.png)
![4-[1-cyano-2-(2,3-dimethoxyphenyl)vinyl]benzonitrile](/img/structure/B5731785.png)
![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5731797.png)

![1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5731809.png)
![isopropyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5731813.png)